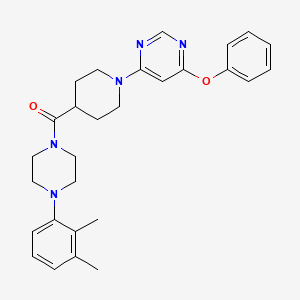
(4-(2,3-Dimethylphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a piperazine ring substituted with a 2,3-dimethylphenyl group, and a piperidine ring substituted with a 6-phenoxypyrimidin-4-yl group. The exact crystal structure of this compound is not available, but a similar compound, bis(4-(2,4-dimethylphenyl)piperazin-1-yl)methane, has been studied for its crystal structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of novel compounds and their metal complexes have been a significant area of research. For instance, the synthesis of novel phenolic Mannich bases and their metal complexes with Ni(II) and Cu(II) have been explored. These compounds have been characterized by elemental and spectral analyses, with studies on their thermal, magnetic, and electronic properties suggesting specific geometric configurations for the metal complexes (Büyükkıdan & Özer, 2013).
Molecular Interactions
- Molecular interaction studies have been conducted to understand the antagonist activity of certain compounds on receptors. For example, the molecular interaction of an antagonist with the CB1 cannabinoid receptor has been studied, revealing insights into the conformational analysis and suggesting a unique region that might contribute to antagonist activity (Shim et al., 2002).
Antioxidant and Anticancer Activities
- Some compounds exhibit antioxidant properties, as evidenced by the synthesis of molecules with specific structural features and their evaluation using DPPH and ABTS methods. These studies contribute to understanding the antioxidant efficacy of such molecules (Dineshkumar & Parthiban, 2022).
- Anticancer and antituberculosis activities have also been a focus, with studies on the synthesis of derivates showing significant activities against specific cancer cell lines and tuberculosis strains. This highlights the potential therapeutic applications of these compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).
Molecular Structure and Drug Development
- The study of molecular structures and their interaction with metal ions or other chemical entities can lead to the development of new therapeutic agents. For instance, the synthesis and characterization of macrocyclic and macroacyclic compartmental Schiff bases and their interaction with metal ions have been explored, contributing to the field of coordination chemistry and potential drug development (Aguiari et al., 1992).
Herbicidal and Antimicrobial Applications
- The synthesis of compounds with specific structural motifs has been shown to exhibit herbicidal activities, suggesting their utility in agricultural applications (Jojima & Tamura, 1966).
- Antimicrobial activity of newly synthesized compounds has been investigated, offering insights into their potential use in combating microbial infections (Patel, Agravat, & Shaikh, 2011).
Eigenschaften
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O2/c1-21-7-6-10-25(22(21)2)31-15-17-33(18-16-31)28(34)23-11-13-32(14-12-23)26-19-27(30-20-29-26)35-24-8-4-3-5-9-24/h3-10,19-20,23H,11-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNHSFVSZUKFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

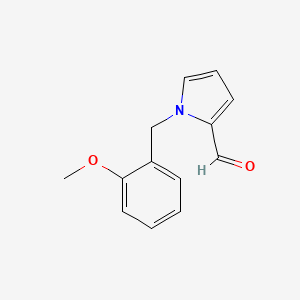
![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2663152.png)

![N-(4-Chloro-3-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2663155.png)
![2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide](/img/structure/B2663157.png)
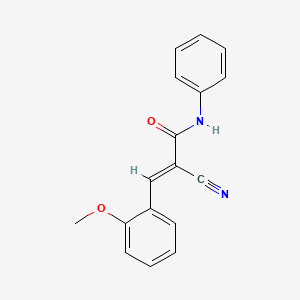
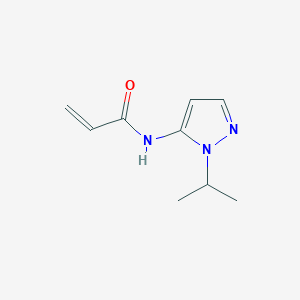

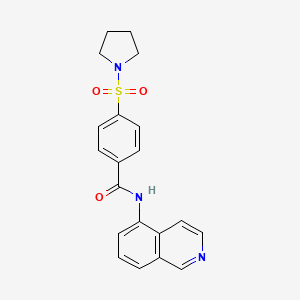

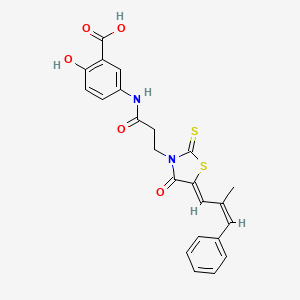


![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2663174.png)